Home > Products > Screening Compounds P72416 > cis-4-Hydroxy-lomustine-d10
cis-4-Hydroxy-lomustine-d10 -

cis-4-Hydroxy-lomustine-d10

Catalog Number: EVT-1496026
CAS Number:
Molecular Formula: C₉H₇D₉ClN₃O₃
Molecular Weight: 258.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cis-4-Hydroxy-lomustine-d10 is a deuterated derivative of lomustine, a chemotherapeutic agent used primarily in the treatment of brain tumors and certain types of cancer. The compound is notable for its potential to enhance the efficacy and reduce the side effects associated with traditional lomustine therapy. Its development stems from ongoing research into improving drug stability and pharmacokinetics through isotopic labeling.

Source

Cis-4-Hydroxy-lomustine-d10 is synthesized from lomustine, which is a member of the nitrosourea class of drugs. This class is known for its alkylating properties, which interfere with DNA replication and transcription, leading to cell death in rapidly dividing cancer cells.

Classification

Cis-4-Hydroxy-lomustine-d10 falls under the classification of alkylating agents in oncology. It is specifically categorized as a nitrosourea, which are compounds that contain a nitroso group and are utilized for their ability to cross the blood-brain barrier, making them effective against brain tumors.

Synthesis Analysis

Methods

The synthesis of cis-4-Hydroxy-lomustine-d10 typically involves several key steps:

  1. Starting Material: Lomustine serves as the starting material, which undergoes deuteration at specific sites to produce the deuterated analogue.
  2. Deuteration Process: This can be achieved through various methods, including:
    • Exchange Reactions: Utilizing deuterated solvents or reagents to selectively replace hydrogen atoms with deuterium.
    • Catalytic Methods: Employing catalysts that facilitate the incorporation of deuterium into the molecular structure.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the structure and isotopic composition of cis-4-Hydroxy-lomustine-d10.

Molecular Structure Analysis

Structure

Cis-4-Hydroxy-lomustine-d10 has a complex molecular structure characterized by:

  • A nitrosourea functional group, which is critical for its mechanism of action.
  • A hydroxy group at the 4-position, contributing to its biological activity.
  • Deuterium atoms incorporated at specific positions, enhancing metabolic stability.

Data

The molecular formula for cis-4-Hydroxy-lomustine-d10 can be represented as C8H12D2N3O3C_8H_{12}D_2N_3O_3, where DD signifies deuterium atoms replacing hydrogen in the original lomustine structure.

Chemical Reactions Analysis

Reactions

Cis-4-Hydroxy-lomustine-d10 can participate in various chemical reactions typical of alkylating agents, including:

  • Alkylation Reactions: Reacting with nucleophilic sites on DNA or RNA, leading to cross-linking and disruption of nucleic acid function.
  • Hydrolysis: The compound may hydrolyze in aqueous environments, affecting its stability and efficacy.

Technical Details

Understanding these reactions is crucial for optimizing dosage forms and administration routes to maximize therapeutic effects while minimizing toxicity.

Mechanism of Action

Process

Cis-4-Hydroxy-lomustine-d10 exerts its anticancer effects primarily through:

  1. DNA Alkylation: The nitrosourea moiety forms covalent bonds with DNA bases, leading to cross-linking that prevents proper DNA replication.
  2. Cell Cycle Disruption: By interfering with DNA synthesis, it induces cell cycle arrest in cancer cells, ultimately leading to apoptosis (programmed cell death).

Data

Studies have shown that compounds like cis-4-Hydroxy-lomustine-d10 can exhibit enhanced potency against certain cancer cell lines compared to non-deuterated counterparts due to improved pharmacokinetic profiles.

Physical and Chemical Properties Analysis

Physical Properties

Cis-4-Hydroxy-lomustine-d10 typically exhibits:

  • A white crystalline solid form.
  • Solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water.

Chemical Properties

The compound's chemical properties include:

  • Stability under acidic conditions but susceptibility to hydrolysis in alkaline environments.
  • Reactivity with nucleophiles due to its electrophilic nitrosourea group.

Relevant data regarding melting point, boiling point, and spectral characteristics can be determined through experimental studies.

Applications

Cis-4-Hydroxy-lomustine-d10 has several scientific applications:

Introduction to Nitrosourea Derivatives in Oncology

Nitrosourea compounds represent a historically significant class of alkylating agents with unique therapeutic properties against resistant malignancies. These lipophilic molecules penetrate the blood-brain barrier, making them particularly valuable in neuro-oncology. Their mechanism involves spontaneous decomposition to form two reactive intermediates: an isocyanate group enabling carbamoylation of proteins (potentially inhibiting DNA repair enzymes) and chloroethyl diazonium ions facilitating DNA alkylation and interstrand cross-linking. This dual activity disrupts cancer cell proliferation but contributes to characteristic delayed hematopoietic toxicity. Among these agents, lomustine (CCNU) has demonstrated clinical utility against primary and metastatic brain tumors, Hodgkin’s lymphoma, and other solid tumors, often employed when first-line therapies fail [3] [7] [9].

Structural and Functional Overview of Lomustine and Its Metabolites

Lomustine (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) undergoes extensive hepatic metabolism upon oral administration, generating bioactive derivatives crucial for its antitumor effects. The cyclohexyl moiety undergoes stereospecific hydroxylation at the 4'-position, producing two diastereomeric metabolites: cis-4'-hydroxy-lomustine and trans-4'-hydroxy-lomustine. Research indicates the cis isomer exhibits distinct pharmacokinetic and stability profiles compared to its trans counterpart. Notably, high-performance liquid chromatography (HPLC) studies in canine plasma reveal significant differences:

  • Detection Sensitivity: The cis isomer demonstrates a lower limit of detection (LOD ≈ 5 ng/120 µL) compared to lomustine itself (LOD ≈ 10 ng/120 µL) [2].
  • Extraction Efficiency: cis-4'-Hydroxy-lomustine shows superior recovery (≈90%) from biological matrices compared to the parent drug (≈73%) using liquid-liquid extraction techniques [2].
  • Metabolite Dominance: After oral lomustine administration in humans, parent CCNU is undetectable in plasma. Instead, the cis and trans hydroxylated metabolites rapidly appear, reaching combined peak concentrations of 0.8–0.9 µg/mL within 2–4 hours, with the cis isomer constituting approximately 40% of this total [5].

These metabolites are implicated in lomustine's therapeutic activity. Studies detecting them within tumor biopsies confirm their bioavailability at target sites and contribute to the delayed myelosuppression observed clinically. Their plasma clearance half-lives range between 1.3–2.9 hours, showing interpatient variability [5] [7]. The precise cyclohexane ring conformation (cis vs trans) influences molecular interactions, solubility, and potentially target binding, underscoring the need for isomer-specific analysis in pharmacokinetic studies.

Table 1: Key Characteristics of Lomustine and Its 4'-Hydroxy Metabolites

PropertyLomustine (CCNU)cis-4'-Hydroxy-lomustinetrans-4'-Hydroxy-lomustine
Chemical StructureCyclohexyl (non-hydroxylated)Cyclohexyl-4-OH (cis)Cyclohexyl-4-OH (trans)
Detection in PlasmaNot detectableDetectable (≈40% of metabolites)Detectable (≈60% of metabolites)
HPLC LOD (ng/120µL)~10~5~5
Extraction Efficiency (%)~73~90~89
Peak Plasma Conc. (µg/mL)-~0.36*~0.54*
Plasma Half-life (h)-1.3 - 2.91.3 - 2.9

Calculated based on 40% (cis) and 60% (trans*) of total metabolite peak concentration (0.8-0.9 µg/mL) [2] [5].

Role of Deuterium Isotope Effects in Pharmaceutical Chemistry

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is strategically incorporated into drug molecules to leverage the kinetic isotope effect (KIE). Replacing C-H bonds with heavier C-D bonds alters reaction kinetics because deuterium forms a stronger bond with carbon than hydrogen. This effect is most pronounced (KIE ≈ 2-10) for processes involving cleavage of the C-D/H bond in the rate-determining step. In drug metabolism, deuteration primarily targets sites vulnerable to enzymatic oxidation (e.g., cytochrome P450-mediated hydroxylation or N-dealkylation). The objectives are multifaceted:

  • Altering Metabolic Pathways: Slowing the metabolism of the parent drug, potentially increasing exposure (AUC) and half-life, allowing for lower or less frequent dosing.
  • Reducing Reactive Metabolite Formation: Diverting metabolism away from pathways generating toxic electrophilic intermediates by blocking or slowing specific oxidations.
  • Enhancing Analytical Detection: Creating internal standards (e.g., cis-4-Hydroxy-lomustine-d10) with nearly identical physicochemical properties to the analyte but distinct mass for precise quantification via LC-MS/MS, improving accuracy in pharmacokinetic studies [1] [4] [10].

The magnitude of the isotope effect depends critically on the extent of deuteration and whether bond breaking is directly involved in the metabolic step. Full deuteration at a specific site (e.g., CD₃ vs CH₃) generally yields a larger effect than partial deuteration. cis-4-Hydroxy-lomustine-d10 incorporates ten deuterium atoms (C₉D₉H₇ClN₃O₃; MW 258.75 g/mol), strategically placed on the cyclohexyl ring, likely replacing all hydrogen atoms except the chiral proton and the hydroxyl hydrogen [1] [4]. This extensive labeling significantly alters the molecule's vibrational frequencies and bond strengths where deuterium is present.

Table 2: Deuterium Isotope Effects in Drug Development and Analysis

Isotope Effect TypePrimary MechanismPharmaceutical Application GoalImpact on cis-4'-OH-lomustine-d10
Primary Kinetic (KIE)Slowed cleavage of C-D bond vs C-H bondAlter metabolic rate & pathway; Increase parent drug stabilityMay slow further oxidative metabolism of the cis metabolite
Analytical (No KIE)Mass shift (Δm = n * 1.006) without rate changeServe as internal standard for mass spectrometryEnables precise, interference-free quantification of native cis metabolite in complex matrices [1] [4] [10]
Physicochemical (Subtle)Altered pKa, logP, H-bond strength minimallyGenerally unintended; monitored for equivalenceNegligible impact on chromatographic co-elution with native

Significance of cis-4-Hydroxy-lomustine-d10 in Isotopic Labeling Studies

Properties

Product Name

cis-4-Hydroxy-lomustine-d10

Molecular Formula

C₉H₇D₉ClN₃O₃

Molecular Weight

258.75

Synonyms

1-(2-Chloroethyl)-3-(cis-4-hydroxycyclohexyl)-1-nitrosourea-d10; N-(2-Chloroethyl)-N’-(cis-4-hydroxycyclohexyl)-N-nitrosourea-d10; NSC 239724-d10; cis-4-Hydroxy CCNU-d10

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.